molecular formula C16H13FO4 B2744680 Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate CAS No. 1155408-24-4

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

Cat. No. B2744680
M. Wt: 288.274
InChI Key: TZEPKOAATCRICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate” is a chemical compound with the CAS Number: 1155408-24-4 . It has a molecular weight of 288.28 . The IUPAC name for this compound is dimethyl 2-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate” can be represented by the InChI code: 1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate featuring benzene rings. It is synthesized through a three-step substitution reaction. The structure was confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses via X-ray diffraction and density functional theory (DFT) calculations revealed consistency between the molecular structures optimized by DFT and the crystal structures determined by single-crystal X-ray diffraction. These analyses also investigated the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Photoresponsive Behavior of Fluorinated Compounds

The study on fluorinated liquid crystals, specifically p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate (FLUORO1) and 4-propyloxyphenyl-4-(4-trifluoromethylbenzoyloxy) benzoate (FLUORO2), utilized CNDO/S + CI and INDO/S + CI methods to investigate their spectral shifts and absorbance in the UV–visible region. This research aimed to enhance the UV stability of molecules by maintaining their conductivity, a crucial aspect for applications in material science and optoelectronics (Praveen & Ojha, 2012).

Reactivity and Polymerization Studies

Research on the reactivities of 4- and 4,4′-substituted derivatives of stilbene towards the benzoyloxy radical has shown similarities in the reactivities of 4-fluoro- and 4,4′-difluorostilbene. This study involved the analysis of benzoate and phenyl end-groups in poly (methyl methacrylate) made using benzoyl peroxide in the presence of the appropriate derivative of stilbene. It highlights the potential use of fluorinated stilbenes in polymer science and materials engineering (Barson et al., 1996).

Molecular Synthesis and Applications

The methoxycarbonylation of alkynes catalyzed by palladium complexes, including the synthesis of unsaturated esters or cascade reactions to α,ω-diesters, demonstrates the versatility of fluorinated compounds in organic synthesis. This process yields compounds like methyl cinnamate with high activity and regioselectivity, showcasing the potential for creating various molecular structures for use in chemical manufacturing and pharmaceutical research (Magro et al., 2010).

properties

IUPAC Name

methyl 3-fluoro-4-(4-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPKOAATCRICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.